

5-nitroisothiazole-3-carboxylic acid literature review

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Compound of Interest

Compound Name: 5-Nitroisothiazole-3-carboxylic acid

Cat. No.: B1592639

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An In-Depth Technical Guide to **5-Nitroisothiazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroisothiazole-3-carboxylic acid (CAS No: 36778-15-1) is a specialized heterocyclic compound that serves as a critical building block in advanced chemical synthesis.^[1] Its unique molecular architecture, featuring an aromatic isothiazole ring functionalized with both a nitro group and a carboxylic acid, imparts distinct reactivity that is highly valued in medicinal chemistry, materials science, and fine chemical production. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isothiazole ring, while the carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, including esterification and amidation.^[1] This guide offers a comprehensive review of its chemical properties, synthetic considerations, reactivity, and the broad pharmacological potential of the underlying nitroisothiazole scaffold, positioning it as a molecule of significant interest for future research and development.

Core Molecular Structure and Significance

At its core, **5-nitroisothiazole-3-carboxylic acid** is defined by three key functional components that dictate its chemical behavior and utility. The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur, known for its stability and presence

in numerous biologically active compounds.[1][2] The nitro group at the 5-position acts as a strong electron-withdrawing group, modulating the reactivity of the ring system. The carboxylic acid at the 3-position is the primary site for synthetic modification, allowing for the construction of more complex molecular derivatives.[1] This trifunctional arrangement makes the molecule a highly versatile intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials like photoresists for electronic applications.[1]

Key functional moieties of **5-nitroisothiazole-3-carboxylic acid**.

Physicochemical and Computational Properties

The physical and computational properties of **5-nitroisothiazole-3-carboxylic acid** provide essential insights for its handling, storage, and application in predictive modeling for drug design. The compound typically appears as a white to off-white solid, indicating stability under standard laboratory conditions.[1]

| Property | Value | Source |
|---------------------------------------|---|--------|
| CAS Number | 36778-15-1 | [1][3] |
| Molecular Formula | C ₄ H ₂ N ₂ O ₄ S | [3] |
| Molecular Weight | 174.13 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [3] |
| Topological Polar Surface Area (TPSA) | 93.33 Å ² | [3] |
| LogP | 0.7495 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |

Synthesis and Reactivity

Synthetic Strategies

While a specific, detailed protocol for the direct synthesis of **5-nitroisothiazole-3-carboxylic acid** is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related compounds. One documented route involves the oxidation of a precursor molecule, 3-methyl-5-nitroisothiazole, to yield the corresponding carboxylic acid.[4]

Another relevant and powerful strategy involves the functional group transformation of a corresponding carboxamide. Recent studies have demonstrated that isothiazole-5-carboxamides can be efficiently converted to their carboxylic acid analogs in high yields (95-99%) by treatment with sodium nitrite (NaNO_2) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C).[5] This method represents a reliable late-stage conversion that could be applied to a suitably prepared 5-nitroisothiazole-3-carboxamide precursor. The broader field of isothiazole synthesis is rich with diverse strategies, including one-pot transition metal-free reactions and multi-component cascade annulations, which provide numerous pathways to construct the core heterocyclic ring system.[6][7][8]

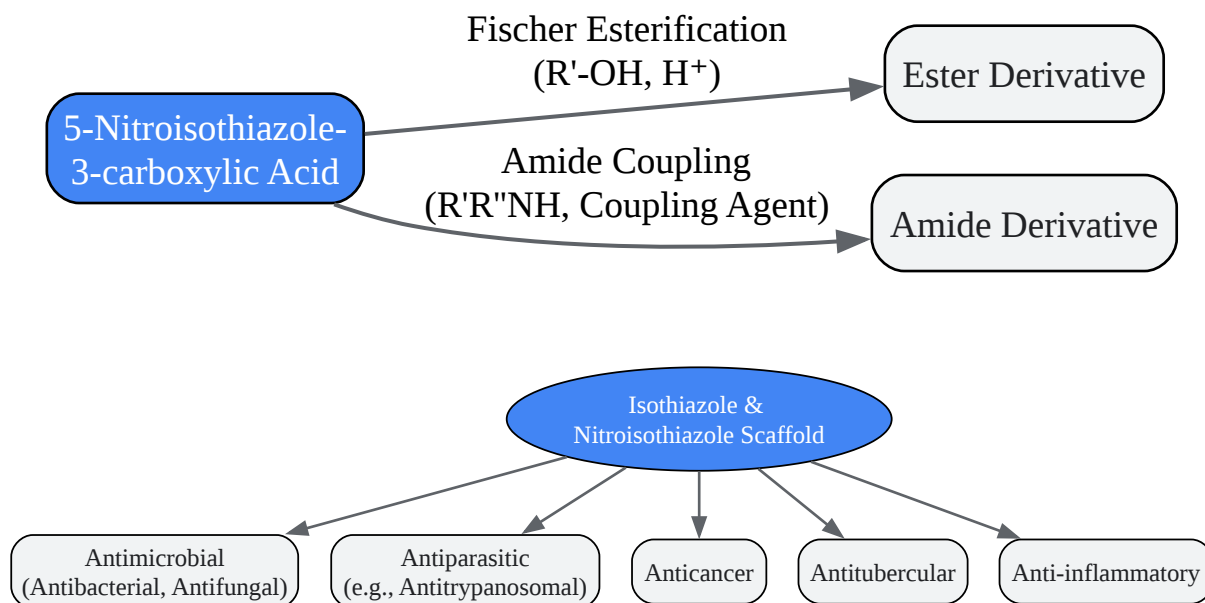
Chemical Reactivity

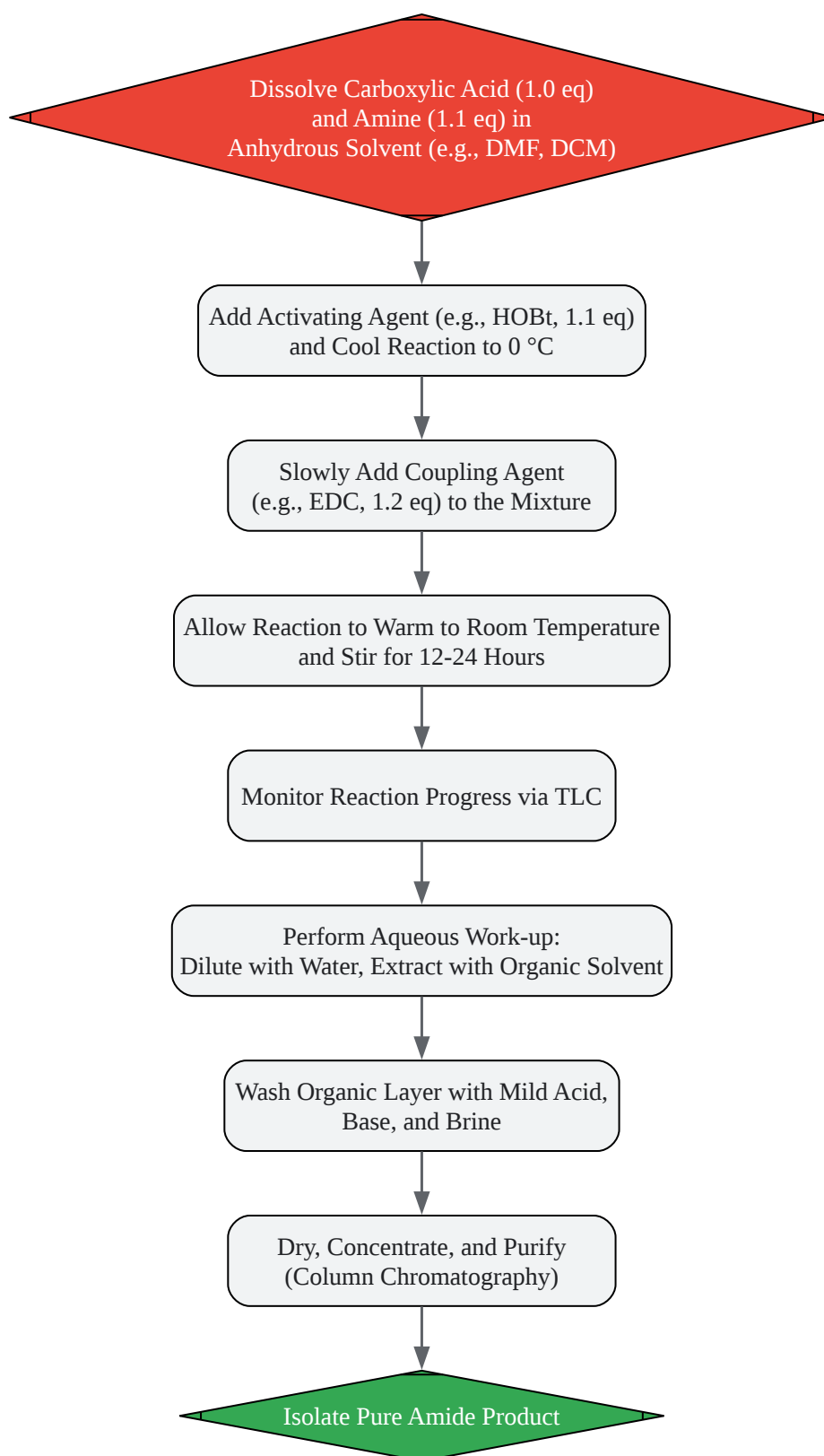
The reactivity of **5-nitroisothiazole-3-carboxylic acid** is dominated by its carboxylic acid functional group. This group serves as a primary site for derivatization to generate esters, amides, and other acyl derivatives, which is a cornerstone of its utility as a synthetic intermediate.[1]

- **Esterification:** The carboxylic acid can be converted to an ester via reactions like the Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst (e.g., H_2SO_4).[9]
- **Amidation:** Formation of amides typically requires activation of the carboxylic acid, as direct reaction with an amine is often inefficient. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate that is readily attacked by an amine.[10]

The nitro group strongly influences the electronic character of the isothiazole ring, making it more electron-deficient. This can affect the susceptibility of the ring to nucleophilic attack and

modulates the overall biological properties of its derivatives.





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